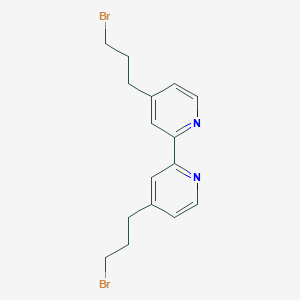![molecular formula C22H20O2S B12552404 1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene CAS No. 167355-17-1](/img/structure/B12552404.png)
1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene is an organic compound that features a complex structure with multiple benzene rings and a sulfonyl group
Métodos De Preparación
The synthesis of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzene derivatives and sulfonyl chlorides.
Reaction Conditions: The key step involves the reaction of a benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with another benzene derivative under conditions that promote the formation of the final product. This may involve the use of catalysts such as palladium or nickel complexes.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings are substituted with various functional groups using reagents such as halogens, nitrating agents, or alkylating agents.
Addition: Addition reactions can occur at the double bond in the prop-1-ene moiety, leading to the formation of saturated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The compound’s benzene rings can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene can be compared with other similar compounds:
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound contains additional functional groups, such as hydroxyl or amino groups, which can significantly alter its reactivity and applications.
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene:
Propiedades
Número CAS |
167355-17-1 |
|---|---|
Fórmula molecular |
C22H20O2S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-[(1R)-1,3-diphenylprop-2-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C22H20O2S/c1-18-12-15-21(16-13-18)25(23,24)22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-17,22H,1H3/t22-/m1/s1 |
Clave InChI |
AQZHDBHVKNISCQ-JOCHJYFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)[C@H](C=CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


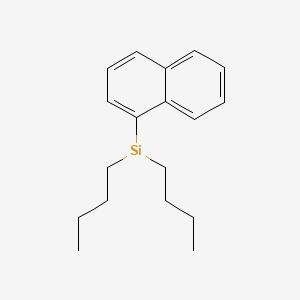
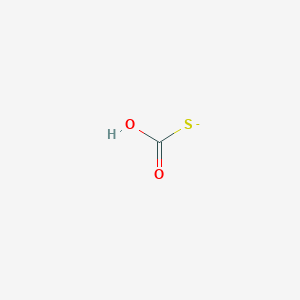
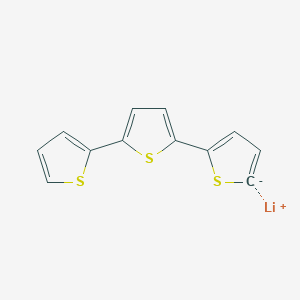
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
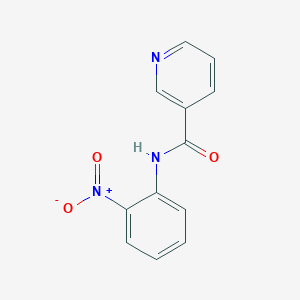
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)



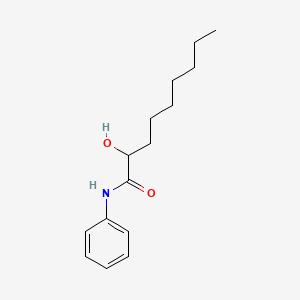
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)

